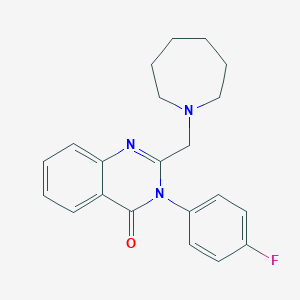![molecular formula C18H20N2O3 B289298 Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide](/img/structure/B289298.png)
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide, also known as SM-19712, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves its ability to bind to the active site of HDACs, inhibiting their activity. This leads to changes in gene expression, which can have a variety of downstream effects.
Biochemical and Physiological Effects
In addition to its effects on HDACs, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in laboratory experiments. However, one limitation is that its effects may be specific to certain cell types or tissues, which could limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide. One area of interest is its potential use in the treatment of cancer, due to its ability to inhibit HDACs. Other potential applications include the treatment of inflammatory diseases and the development of new drugs targeting specific kinases. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide involves several steps, starting with the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methyl-piperidine-1-carbonyl)-phenyl-amine to form the final product, Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide.
Aplicaciones Científicas De Investigación
Furan-2-carboxylic acid [2-(2-methyl-piperidine-1-carbonyl)-phenyl]-amide has been studied for its potential use in a variety of therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer effects.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[2-(2-methylpiperidine-1-carbonyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H20N2O3/c1-13-7-4-5-11-20(13)18(22)14-8-2-3-9-15(14)19-17(21)16-10-6-12-23-16/h2-3,6,8-10,12-13H,4-5,7,11H2,1H3,(H,19,21) |
Clave InChI |
FHCLWUVUPLMYKC-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
SMILES canónico |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-(2-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)-2-furamide](/img/structure/B289216.png)
![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
![2-[(1,3-Benzodioxol-5-ylmethylamino)methyl]-3-(4-methoxyphenyl)quinazolin-4-one](/img/structure/B289225.png)
![2-{[4-(1-ethylpropyl)-1-piperazinyl]methyl}-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289226.png)
![3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)

![3-(4-ethoxyphenyl)-2-{[ethyl(2-hydroxyethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B289231.png)
![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![ethyl 3-[(4-methoxyanilino)carbonyl]-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289237.png)